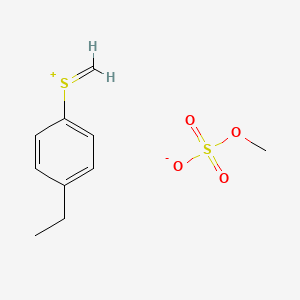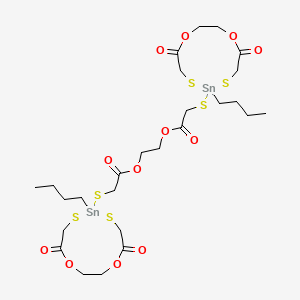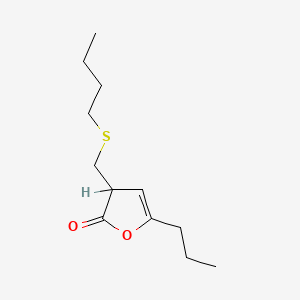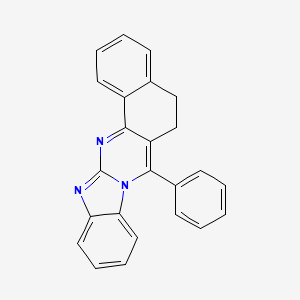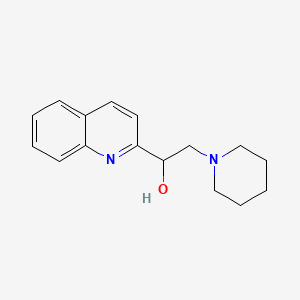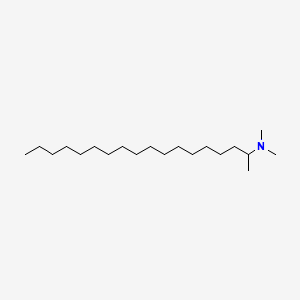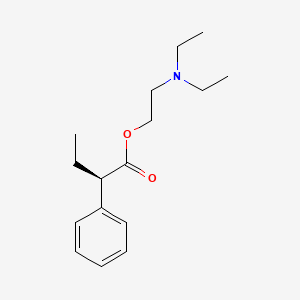
Butetamate, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butetamate, ®- can be synthesized through a series of chemical reactions involving the esterification of 2-phenylbutyric acid with 2-(diethylamino)ethanol. The reaction typically requires the presence of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of Butetamate, ®- often involves the use of high-performance liquid chromatography (HPLC) for the purification of the final product. The mobile phase in HPLC typically contains acetonitrile, water, and phosphoric acid .
Chemical Reactions Analysis
Types of Reactions
Butetamate, ®- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Butetamate, ®- can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Butetamate, ®- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Butetamate, ®- involves its interaction with specific molecular targets in the body. It is known to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways . This modulation can result in various physiological effects, such as the suppression of cough reflexes in respiratory medicine .
Comparison with Similar Compounds
Similar Compounds
Butetamate Citrate: A similar compound with additional citrate groups, often used in respiratory medicine.
Butethamate: Another related compound with similar chemical properties.
Uniqueness
Butetamate, ®- is unique due to its specific stereochemistry, which can influence its biological activity and effectiveness in various applications. Its ability to undergo a wide range of chemical reactions also makes it a versatile compound in scientific research .
Properties
CAS No. |
133961-97-4 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-(diethylamino)ethyl (2R)-2-phenylbutanoate |
InChI |
InChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3/t15-/m1/s1 |
InChI Key |
CKWHSYRZDLWQFV-OAHLLOKOSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)C(=O)OCCN(CC)CC |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



